![molecular formula C13H9F3N4S B2400619 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439107-82-1](/img/structure/B2400619.png)
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound with the molecular formula C13H9F3N4S . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Scientific Research Applications
Molecular Structure and Crystal Environments
The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, demonstrates its potential biological activity due to various molecular interactions. The study revealed layered structural arrangements and three-dimensional supramolecular architecture in different crystal environments (Canfora et al., 2010).
Synthesis and Derivatives
3-Amino-5-trifluoromethyl-1,2,4-triazole, a related compound, has been used in the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives. These derivatives indicate the versatility of triazolo[1,5-a]pyrimidine compounds in chemical synthesis (Zohdi, 1997).
Potential Antiasthma Agents
5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally similar to the compound of interest, were identified as effective mediator release inhibitors, suggesting potential antiasthma applications. These compounds were synthesized through a multi-step chemical process, highlighting the pharmacological potential of triazolo[1,5-c]pyrimidine derivatives (Medwid et al., 1990).
Structural Analysis and Interactions
The crystal structures of similar derivatives, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines, have been extensively studied. These studies offer insights into the intermolecular interactions, hydrogen bonding patterns, and the influence of substituents on molecular assembly, crucial for understanding their biological activity (Boechat et al., 2014).
Pharmacological Applications
[1,2,4]Triazolo[1,5‐a]pyrimidine is a significant heterocyclic scaffold with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Clinical trials and marketed drugs like Trapidil and DSM-265 highlight the medicinal potential of this scaffold (Merugu et al., 2022).
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives interact with the enzyme dihydroorotate dehydrogenase (dhodh) . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can affect various biological activities, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .
Action Environment
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Biochemical Analysis
Cellular Effects
Tps have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Tps have been synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method results in the formation of products in good-to-excellent yields .
Dosage Effects in Animal Models
The effects of 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine at different dosages in animal models have not been reported yet. Tps have shown significant biological activities in a variety of domains .
Metabolic Pathways
Tps are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Transport and Distribution
Tps are known to interact with several metals, which may influence their localization or accumulation .
Subcellular Localization
Tps are known to interact with several metals, which may direct them to specific compartments or organelles .
properties
IUPAC Name |
2-methylsulfanyl-7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(13(14,15)16)7-9(20(11)19-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOZGLJKQGEPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
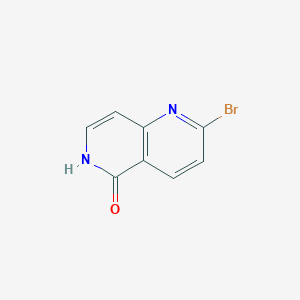



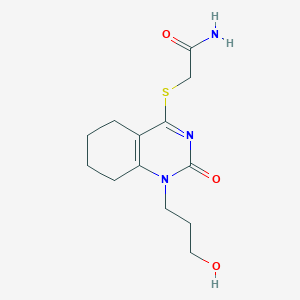


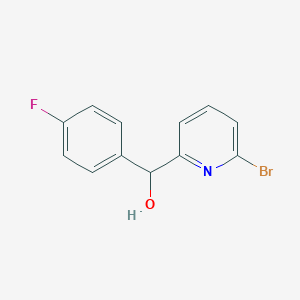
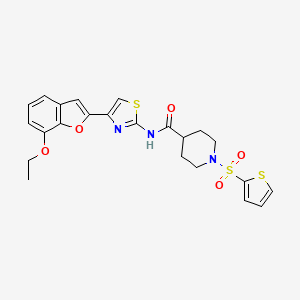
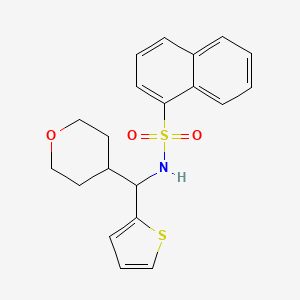
![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)